molecular formula C23H21N3O3 B052755 EGFR/ErbB-2 Inhibitor CAS No. 179248-61-4

EGFR/ErbB-2 Inhibitor

Cat. No. B052755
M. Wt: 387.4 g/mol
InChI Key: DNOKYISWMVFYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epidermal Growth Factor Receptor (EGFR) and ErbB-2 are critical components in the signaling pathways that control cell growth and differentiation. The identification of small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers has been a significant advance in cancer therapy. These inhibitors play a crucial role in treating cancers, particularly those overexpressing EGFR and ErbB-2, by blocking the tyrosine kinase domains and interfering with downstream signaling pathways essential for tumor growth and survival (Roskoski, 2019).

Synthesis Analysis

The development of EGFR/ErbB-2 inhibitors involves the optimization of 4-anilinoquinazoline and pyridopyrimidine derivatives. These compounds have shown efficacy in various cellular and animal models, indicating their potential as therapeutic agents for cancers expressing EGFR and ErbB-2. The dual inhibition strategy, targeting both EGFR and ErbB2, is considered more effective than targeting either receptor alone, as it addresses the cooperativity and redundancy within the ErbB receptor network (Zhou et al., 2006).

Molecular Structure Analysis

EGFR and ErbB-2 are members of the ErbB family of receptor tyrosine kinases, characterized by an extracellular domain for ligand binding, a single transmembrane segment, and an intracellular tyrosine kinase domain. The molecular structure of these receptors includes leucine-rich segments and multiple disulfide bonds that play roles in ligand binding and dimer formation. ErbB-2 lacks a known activating ligand and is considered a preferred dimerization partner within the ErbB family, significantly impacting the development of inhibitors targeting these receptors' active conformations (Roskoski, 2019).

Chemical Reactions and Properties

The interaction of EGFR/ErbB-2 inhibitors with their targets involves the formation of covalent bonds with cysteine residues in the ATP-binding site of the tyrosine kinase domain. This interaction inhibits the kinase activity, preventing autophosphorylation and subsequent activation of downstream signaling pathways. The chemical properties of these inhibitors, including their ability to form irreversible bonds with the target proteins, play a critical role in their effectiveness and resistance profile against mutations within the kinase domain (Roskoski, 2019).

Scientific Research Applications

  • Biochemical and Kinetic Properties of EGFR and ErbB-2 : EGFR, ErbB-2, and ErbB-4 are part of the type 1 receptor tyrosine kinase family. Overexpression of EGFR and ErbB-2 is linked to multiple cancer forms. Understanding their biochemical comparison and kinetic properties is crucial for developing effective inhibitors for cancer therapy (Brignola et al., 2002).

  • EGFR Targeting in Cancer : EGFR, part of the ErbB receptor family, is often abnormally activated in epithelial tumors, leading to enhanced proliferation. Monoclonal antibodies and tyrosine kinase inhibitors (TKIs) targeting EGFR have shown activity in several cancer types, including colorectal carcinoma and non-small-cell lung cancer (NSCLC). Current research is focused on optimizing dose, schedule, and identifying predictive factors for response and resistance (Baselga & Arteaga, 2005).

  • Small Molecule Inhibitors for EGFR/ErbB Family : This study discusses the role of EGFR and ErbB proteins in cancer, mentioning specific inhibitors like gefitinib, erlotinib, and osimertinib. Resistance to these drugs is common, and finding strategies to overcome this resistance is a significant goal in cancer therapeutics (Roskoski, 2019).

  • Management of Toxicities from EGFR-Targeted Agents : This research focuses on managing side effects, particularly dermatologic ones, of EGFR-targeted therapies, emphasizing the importance of aggressive treatment to allow continued therapy without dose interruption or discontinuation (Rhee et al., 2005).

  • EGFR Biology in Cancer Therapy : This review discusses EGFR's role in cell proliferation, differentiation, and survival, and its overexpression in various tumors. It covers the development of monoclonal antibodies and small-molecule inhibitors that target EGFR (Herbst, 2004).

  • Target-Based Agents against ErbB Receptors : Discusses the potential of ErbB receptors and their ligands as targets for novel therapeutic approaches in human carcinomas. The study reviews various compounds developed against the ErbB receptors (Normanno et al., 2003).

  • Dual ErbB-2/EGFR Tyrosine Kinase Inhibitors : This research describes the efficacy of GW2016, a potent inhibitor of both ErbB-2 and EGFR tyrosine kinase domains. The study demonstrates its selectivity and potential as a therapy for patients with tumors overexpressing either EGFR or ErbB-2 (Rusnak et al., 2001).

  • EGFR Signaling in Colorectal Cancer : This paper focuses on the role of EGFR in colorectal cancer, detailing how it activates multiple signaling pathways that facilitate tumor growth and discussing the use of EGFR inhibitors in combination with other treatments (Spano et al., 2005).

Future Directions

The EGFR/ErbB-2 inhibitors have shown promise in cancer therapy, but resistance to these drugs is a significant challenge . Future research is focused on developing new potent inhibitors and strategies to overcome resistance .

properties

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431718
Record name EGFR/ErbB-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EGFR/ErbB-2 Inhibitor

CAS RN

179248-61-4
Record name EGFR/ErbB-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR/ErbB-2 Inhibitor
Reactant of Route 2
Reactant of Route 2
EGFR/ErbB-2 Inhibitor
Reactant of Route 3
Reactant of Route 3
EGFR/ErbB-2 Inhibitor
Reactant of Route 4
Reactant of Route 4
EGFR/ErbB-2 Inhibitor
Reactant of Route 5
Reactant of Route 5
EGFR/ErbB-2 Inhibitor
Reactant of Route 6
Reactant of Route 6
EGFR/ErbB-2 Inhibitor

Citations

For This Compound
350
Citations
HA Burris III - The oncologist, 2004 - academic.oup.com
… the Treatment of Breast Cancer: Initial Experience with the EGFR/ErbB-2 Inhibitor Lapatinib … roles of this new dual EGFR/ErbB-2 inhibitor in the treatment of advanced breast cancer. …
Number of citations: 0 academic.oup.com
TR Rheault, TR Caferro, SH Dickerson… - Bioorganic & medicinal …, 2009 - Elsevier
… Tykerb™ (lapatinib, 3) is the first example of a dual EGFR/ErbB-2 inhibitor also recently approved by the FDA. It was postulated during the development of Tykerb™ that targeting both …
Number of citations: 0 www.sciencedirect.com
A d'Alessio, A De Luca, MR Maiello, L Lamura… - Breast cancer research …, 2010 - Springer
… mechanisms involved in the synergism of combined blockade of EGFR and ErbB-2 by using either a combination of gefitinib and trastuzumab or the dual EGFR/ErbB-2 inhibitor lapatinib…
Number of citations: 0 link.springer.com
M Wiedmann, J Feisthammel, T Blüthner… - Anti-cancer …, 2006 - journals.lww.com
… cholangiocarcinoma (CC), and to evaluate the efficacy of in-vitro and in-vivo treatment with selective EGFR inhibitors gefitinib and erlotinib and the dual EGFR/ErbB-2 inhibitor NVP-…
Number of citations: 0 journals.lww.com
O Cruz-Lopez, A Conejo-Garcia… - Current medicinal …, 2011 - ingentaconnect.com
… Lapatinib (Tykerb™), a potent dual EGFR/ErbB-2 inhibitor, was approved for the treatment of ErbB-2-positive breast cancer. Despite years of intensive research on EGFR inhibitors, …
Number of citations: 0 www.ingentaconnect.com
K Kiguchi, L Ruffino, T Kawamoto, E Franco… - Molecular cancer …, 2007 - AACR
… (49) have reported that the dual EGFR/ErbB-2 inhibitor GW2974 potentially inhibits constitutive and/or ligand-induced EGFR or ErbB-2 tyrosine phosphorylation and ERK and Akt …
Number of citations: 0 aacrjournals.org
G Xu, LL Searle, TV Hughes, AK Beck… - Bioorganic & medicinal …, 2008 - Elsevier
… Lapatinib 3, a potent dual EGFR/ErbB-2 inhibitor, for the treatment of advanced or metastatic ErbB-2 positive breast cancer is currently in Phase II and III trials for the treatment of other …
Number of citations: 0 www.sciencedirect.com
Y Jin, HY Li, LP Lin, J Tan, J Ding, X Luo… - Bioorganic & medicinal …, 2005 - Elsevier
… GW572016 was a potent dual EGFR/erbB-2 inhibitor, so the published coordinates from this X-ray structure was used as the starting point for the modeling studies in the present study. …
Number of citations: 0 www.sciencedirect.com
RD Li, X Zhang, QY Li, ZM Ge, RT Li - Bioorganic & medicinal chemistry …, 2011 - Elsevier
… The marketed drug Lapatinib, a dual EGFR/ErbB-2 inhibitor, was used as a positive control for the assay. The biologic results are shown in Table 1. …
Number of citations: 0 www.sciencedirect.com
D Singh, BK Attri, RK Gill… - Mini reviews in medicinal …, 2016 - ingentaconnect.com
… be the most potent dual EGFR/ErbB-2 inhibitor. Compound 52b (R1 = H, R2 = Ethyl, Ar = 1-(3-fluorobenzyl) indazol-5yl) (IC50 = 0.062 µM) and 52c (R1 = H, R2 = 2-OCH3C6H4, Ar = 1-(…
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.